[(8E)-3-amino-8-benzylidene-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone
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Overview
Description
(8E)-2-(4-FLUOROBENZOYL)-4-PHENYL-8-(PHENYLMETHYLIDENE)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE is a complex organic compound that belongs to the thienoquinoline family This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a phenyl group, and a phenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-2-(4-FLUOROBENZOYL)-4-PHENYL-8-(PHENYLMETHYLIDENE)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]quinoline core, followed by the introduction of the fluorobenzoyl, phenyl, and phenylmethylidene groups. Common reagents used in these reactions include fluorobenzoyl chloride, phenylboronic acid, and benzaldehyde. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(8E)-2-(4-FLUOROBENZOYL)-4-PHENYL-8-(PHENYLMETHYLIDENE)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require low temperatures and anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(8E)-2-(4-FLUOROBENZOYL)-4-PHENYL-8-(PHENYLMETHYLIDENE)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (8E)-2-(4-FLUOROBENZOYL)-4-PHENYL-8-(PHENYLMETHYLIDENE)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]quinoline derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Fluorobenzoyl derivatives: Compounds with a fluorobenzoyl group but different core structures.
Phenylmethylidene derivatives: Compounds with a phenylmethylidene group but different core structures.
Uniqueness
(8E)-2-(4-FLUOROBENZOYL)-4-PHENYL-8-(PHENYLMETHYLIDENE)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE is unique due to its specific combination of functional groups and the resulting chemical properties. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C31H23FN2OS |
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Molecular Weight |
490.6 g/mol |
IUPAC Name |
[(8E)-3-amino-8-benzylidene-4-phenyl-6,7-dihydro-5H-thieno[2,3-b]quinolin-2-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C31H23FN2OS/c32-23-16-14-21(15-17-23)29(35)30-27(33)26-25(20-10-5-2-6-11-20)24-13-7-12-22(28(24)34-31(26)36-30)18-19-8-3-1-4-9-19/h1-6,8-11,14-18H,7,12-13,33H2/b22-18+ |
InChI Key |
WTISFAOXVAMDNG-RELWKKBWSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C3=NC4=C(C(=C3C1)C5=CC=CC=C5)C(=C(S4)C(=O)C6=CC=C(C=C6)F)N |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C3=NC4=C(C(=C3C1)C5=CC=CC=C5)C(=C(S4)C(=O)C6=CC=C(C=C6)F)N |
Origin of Product |
United States |
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